molecular formula C10H10N2O2 B186821 Ethyl imidazo[1,2-a]pyridine-2-carboxylate CAS No. 38922-77-9

Ethyl imidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B186821
CAS RN: 38922-77-9
M. Wt: 190.2 g/mol
InChI Key: GNFACXDTRBVZJE-UHFFFAOYSA-N
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Patent
US05624935

Procedure details

3.68 g of lithium borohydride were added at room temperature to a solution of 9.17 g of ethyl imidazo[1,2-a]pyridine-2-carboxylate [described in J. Org. Chem., 30, 2403 -2407 (1965)]in 200 ml of tetrahydrofuran, and then 20 ml of methanol were added dropwise to the mixture, which was then allowed to stand overnight at room temperature. At the end of this time, the reaction mixture was diluted with 10 ml of water and then concentrated by evaporation under reduced pressure. The concentrate was mixed with an aqueous solution of sodium chloride, after which it was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate, after which the solvent was removed by distillation under reduced pressure. The resulting residue was purified by column chromatography through silica gel, using a 5:1 by volume mixture of ethyl acetate and ethanol as the eluent. The product was then recrystallized from a mixture of ethyl acetate and hexane, to give 0.56 g of the title compound, melting at 126°-128° C.
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
9.17 g
Type
reactant
Reaction Step One
[Compound]
Name
(1965)]in
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Li+].[N:3]1[C:4]([C:12](OCC)=[O:13])=[CH:5][N:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=12.O1CCCC1.CO>O>[N:3]1[C:4]([CH2:12][OH:13])=[CH:5][N:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=12 |f:0.1|

Inputs

Step One
Name
Quantity
3.68 g
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
9.17 g
Type
reactant
Smiles
N=1C(=CN2C1C=CC=C2)C(=O)OCC
Step Two
Name
(1965)]in
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
The concentrate was mixed with an aqueous solution of sodium chloride
EXTRACTION
Type
EXTRACTION
Details
after which it was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
after which the solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography through silica gel
ADDITION
Type
ADDITION
Details
by volume mixture of ethyl acetate and ethanol as the eluent
CUSTOM
Type
CUSTOM
Details
The product was then recrystallized from a mixture of ethyl acetate and hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N=1C(=CN2C1C=CC=C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: CALCULATEDPERCENTYIELD 7.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.